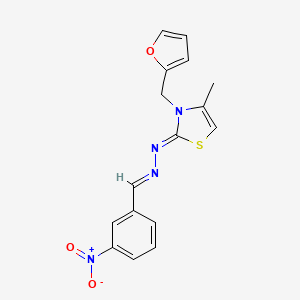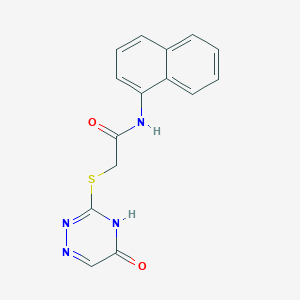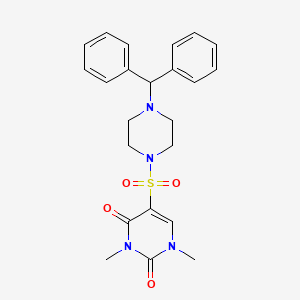
5-((4-benzhydrylpiperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is part of a broader class of substances known for their potential in various scientific and industrial applications. These materials, due to their unique chemical structures, have been studied for their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Synthesis of similar compounds involves complex chemical reactions, aiming for high yield and purity. For example, the synthesis process of related compounds like omeprazole, a proton pump inhibitor, involves novel methods that have been developed to optimize yield and process simplicity. These methods often involve steps like oxidation, coupling with Grignard reagents, and formation of specific intermediates (Saini et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is critically analyzed to understand their functionality and interaction with biological systems. For instance, studies on benzodiazepines using o-phenylenediamine highlight the importance of nitrogen atoms and their placement in influencing biological activity (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can vary widely. Research into sulfonylureas, for instance, explores the synthesis and biological testing of sulfonamide derivatives, highlighting the diverse chemical reactivity and potential applications of these substances (Plümpe, 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, play a crucial role in the practical applications of these compounds. Studies on dimethyl sulfoxide (DMSO), a solvent that interacts with a variety of substances, provide insights into how physical properties can influence the behavior of chemical compounds in different environments (Kiefer, Noack, & Kirchner, 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, potential for forming derivatives, and the mechanisms of action, is crucial for harnessing the full potential of these compounds. For example, the development of benzene-1,3,5-tricarboxamide derivatives showcases the diverse applications stemming from their unique chemical properties and self-assembly behavior (Cantekin, de Greef, & Palmans, 2012).
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds focuses on the synthesis and characterization of complex molecules. For example, studies have demonstrated methods for synthesizing tetra- and pentasubstituted benzenes from dimedone derivatives, highlighting techniques that could be relevant for the synthesis or modification of the target compound (Nelson & Nelson, 1992). Another study explored the cocrystallization of N-donor type compounds with sulfosalicylic acid, which may provide insights into the supramolecular architectures that could involve similar sulfonyl and pyrimidine functionalities (Wang et al., 2011).
Potential Applications in Medicinal Chemistry
Related compounds have been investigated for their antiproliferative activity against human cancer cell lines, revealing that certain derivatives possess potent activities, which could imply potential research applications of the target compound in developing anticancer agents (Chandrappa et al., 2008). Furthermore, novel pyrazolone derivatives have been synthesized and tested for anti-inflammatory and analgesic activities, indicating the therapeutic potential of structurally related compounds (Eweas et al., 2015).
Potential for Novel Drug Development
The synthesis of sulfonamide derivatives containing antitumor agents suggests a pathway for designing potent antitumor agents with low toxicity, leveraging the sulfonyl group as a key functional component (Huang et al., 2001). This research direction underscores the potential of the target compound and its derivatives in the development of new medicinal drugs.
properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-24-17-20(22(28)25(2)23(24)29)32(30,31)27-15-13-26(14-16-27)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGIPGUNWQQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-benzhydrylpiperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate](/img/structure/B2495564.png)
![8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2495567.png)
![Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2495568.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)
![ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2495571.png)
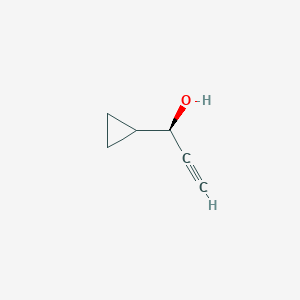

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2495575.png)
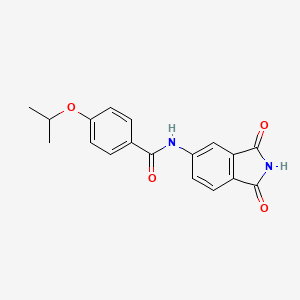
![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)
